molecular formula C10H21ClN2O2 B1398450 N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236262-94-4

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1398450
M. Wt: 236.74 g/mol
InChI Key: JTVREZFCMKSXSL-UHFFFAOYSA-N
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Description

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as Bupivacaine or Marcaine, is a local anesthetic drug commonly used in surgeries and pain management1. It is a chemical compound widely used in scientific research and offers immense potential in drug development, as it exhibits unique properties for targeted drug delivery systems2.



Synthesis Analysis

The synthesis of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be produced as a product of the normal metabolism of fatty acid oxidation3. In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material4.



Molecular Structure Analysis

The molecular structure of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to bind to specific hydroxyl-carboxylic acid receptors3.



Chemical Reactions Analysis

The chemical reactions involving N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be involved in various metabolic processes3.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as (±)-JWH 073 N-(3-hydroxybutyl) metabolite are known to be crystalline solids5.


Scientific Research Applications

Piperidine Derivatives in Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Piperidine Derivatives in Interaction with Receptors

Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).

Role in Dopamine Receptor-Selective Compounds

Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).

Piperidine Amides in Insecticidal Activity

Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, in pest control (Christodoulopoulou et al., 2005).

Safety And Hazards

The safety and hazards of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to have various safety considerations6.


properties

IUPAC Name

N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVREZFCMKSXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCCCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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